tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a bromomethyl group and a hydroxyl group. The tert-butyl ester group is attached to the carboxylate functionality. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Osmium Tetroxide (OsO4): Used for hydroxylation reactions.
Sulfuric Acid (H2SO4): Used as a catalyst in esterification reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields carbonyl-containing compounds.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid and tert-butyl alcohol.
Scientific Research Applications
Chemistry
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the construction of various heterocyclic compounds and natural product analogs.
Biology
In biological research, this compound is used to study the effects of bromomethyl and hydroxyl substitutions on piperidine rings. It serves as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is used in the development of new therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity profile makes it suitable for various applications, including the synthesis of polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Similar in structure but lacks the piperidine ring and hydroxyl group.
tert-Butyl 3-hydroxypiperidine-1-carboxylate: Similar but without the bromomethyl group.
tert-Butyl 3-(chloromethyl)-3-hydroxypiperidine-1-carboxylate: Similar but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
tert-Butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate is unique due to the combination of its bromomethyl and hydroxyl substitutions on the piperidine ring. This unique structure imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H20BrNO3 |
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Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3 |
InChI Key |
IJCFONQJGPKETC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CBr)O |
Origin of Product |
United States |
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